molecular formula C13H10ClNO3 B167948 3-Chloro-2-(4-nitrophenoxy)toluene CAS No. 1836-73-3

3-Chloro-2-(4-nitrophenoxy)toluene

Cat. No.: B167948
CAS No.: 1836-73-3
M. Wt: 263.67 g/mol
InChI Key: NQQNPPIIAMHQFR-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-nitrophenoxy)toluene (CAS: 1836-73-3; molecular formula: C₁₃H₁₀ClNO₃) is a chlorinated aromatic compound featuring a toluene backbone substituted with a chlorine atom at position 3 and a 4-nitrophenoxy group at position 2 (Figure 1). The nitrophenoxy moiety consists of a phenoxy ring with a para-nitro (-NO₂) substituent, contributing to the compound’s electron-deficient aromatic system. This structural arrangement imparts unique physicochemical properties, including moderate lipophilicity (due to the methyl group) and reactivity influenced by the electron-withdrawing nitro group .

Figure 1: Molecular structure of this compound.

Properties

CAS No.

1836-73-3

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

1-chloro-3-methyl-2-(4-nitrophenoxy)benzene

InChI

InChI=1S/C13H10ClNO3/c1-9-3-2-4-12(14)13(9)18-11-7-5-10(6-8-11)15(16)17/h2-8H,1H3

InChI Key

NQQNPPIIAMHQFR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS No.

1836-73-3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-Chloro-2-(4-nitrophenoxy)toluene but differ in substituent patterns, functional groups, or core frameworks:

Compound Name Molecular Formula Key Substituents/Functional Groups Core Structure
This compound C₁₃H₁₀ClNO₃ -Cl (position 3), -O-C₆H₄-NO₂ (position 2), -CH₃ Toluene
2,4-Dichloro-1-(4-nitrophenoxy)benzene C₁₂H₇Cl₂NO₃ -Cl (positions 2,4), -O-C₆H₄-NO₂ (position 1) Benzene
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ -Cl (position 3), phthalimide bicyclic system, -N-Ph Phthalimide
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl) benzoic acid C₁₆H₁₂ClN₂O₅ -Cl, -NO₂, β-lactam (azetidinone), -COOH Azetidinone-benzoic acid

Key Observations:

  • Core Structure Differences: 3-Chloro-N-phenyl-phthalimide () features a bicyclic phthalimide system, enhancing rigidity and conjugation, unlike the flexible toluene backbone of the target compound .

Physicochemical Properties

Property This compound 2,4-Dichloro-1-(4-nitrophenoxy)benzene 3-Chloro-N-phenyl-phthalimide
Molecular Weight 275.68 g/mol 284.09 g/mol 257.67 g/mol
Lipophilicity Moderate (logP ~3.2*) High (logP ~3.8*) High (logP ~3.5*)
Water Solubility Low (<0.1 g/L) Very Low (<0.01 g/L) Low (~0.05 g/L)
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 250°C

*Estimated based on substituent contributions.

Notes:

  • The methyl group in the target compound slightly improves solubility compared to benzene analogs (: Toluene’s solubility ~0.05 g/L at 20°C) .
  • Nitro groups reduce electron density, increasing resistance to electrophilic substitution but enhancing susceptibility to nucleophilic attack .

Environmental and Toxicological Profiles

Compound Toxicity Profile Environmental Impact
This compound Not well-studied; moderate ecotoxicity* Likely persistent due to nitro group
2,4-Dichloro-1-(4-nitrophenoxy)benzene High mammalian toxicity; banned () High persistence; bioaccumulative
Azetidinone Derivatives Low to moderate toxicity Degrades via β-lactam ring cleavage

*Inferred from structural analogs.

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